5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc.
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability and reactivity under different conditions.Scientific Research Applications
Antiproliferative and Antimicrobial Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine demonstrated significant biological activities. Some compounds exhibited high DNA protective ability, strong antimicrobial activity, and cytotoxicity on cancer cell lines (Gür et al., 2020).
Synthesis and Characterization for Biological Activity : 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives were synthesized for biological screening. These compounds showed potential for biological applications (Kumar et al., 2013).
Crystal Structure Analysis : The crystal structure of a related compound, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined, providing insights into molecular configurations important for research and development (Malinovskii et al., 2000).
Ultrasound-Assisted Synthesis : An ultrasound-assisted method for synthesizing thiadiazole derivatives was explored, demonstrating increased efficiency and potential for novel applications (Erdogan, 2018).
Spectral and X-ray Studies : Thiadiazol-2-amine derivatives were synthesized and analyzed using spectral and X-ray methods, contributing to a better understanding of their molecular structures (Dani et al., 2013).
Noncovalent Interactions Assessment : Research on adamantane-thiadiazole derivatives revealed insights into noncovalent interactions crucial for drug design and molecular engineering (El-Emam et al., 2020).
Antimicrobial Activity of Novel Derivatives : Synthesis of novel thiadiazole derivatives and their antimicrobial activities were investigated, highlighting the potential of these compounds in therapeutic applications (Farghaly et al., 2011).
Novel Synthesis Approaches : A new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives was developed, offering a safer and more efficient approach for compound production (Kokovina et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes understanding the precautions that need to be taken while handling and storing the compound.
Future Directions
This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications of the compound, further reactions it could undergo, or other compounds that could be synthesized from it.
Please note that the availability of this information depends on how much research has been done on the specific compound. For a less-studied compound, some of this information might not be available. For more detailed information, you may need to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. You could also consider reaching out to a professor or researcher in the field of chemistry for more guidance. They might be able to provide more specific information or suggest relevant resources.
properties
IUPAC Name |
5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h4H2,1-3H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIWBDUUQYFUBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=NN=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355268 |
Source
|
Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1-Dimethylpropyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
89881-38-9 |
Source
|
Record name | 5-(2-Methylbutan-2-yl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.